molecular formula C20H22F3N3OS B11061054 1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11061054
M. Wt: 409.5 g/mol
InChI Key: LPOFSJAKTQUDBK-UHFFFAOYSA-N
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Description

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cycloheptyl group, a methyl group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with diketones under acidic or basic conditions.

    Introduction of the thiazine ring: This step involves the cyclization of the pyrazole intermediate with sulfur-containing reagents.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens, alkylating agents, and acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may act by:

    Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H22F3N3OS

Molecular Weight

409.5 g/mol

IUPAC Name

1-cycloheptyl-6-methyl-4-[4-(trifluoromethyl)phenyl]-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H22F3N3OS/c1-12-24-18-16(19(27)25-26(18)15-6-4-2-3-5-7-15)17(28-12)13-8-10-14(11-9-13)20(21,22)23/h8-11,15,17H,2-7H2,1H3,(H,25,27)

InChI Key

LPOFSJAKTQUDBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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